molecular formula C21H20N4O2 B15104712 N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15104712
M. Wt: 360.4 g/mol
InChI Key: QJEBFDLMGBXVKK-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce alcohols .

Scientific Research Applications

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune responses . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its specific structure, which combines multiple functional groups that contribute to its diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indole-5-carbonylamino)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-25-18-5-3-2-4-15(18)13-19(25)21(27)24-11-10-23-20(26)16-6-7-17-14(12-16)8-9-22-17/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27)

InChI Key

QJEBFDLMGBXVKK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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